molecular formula C21H28O2 B7769975 Progestoral

Progestoral

Cat. No.: B7769975
M. Wt: 312.4 g/mol
InChI Key: CHNXZKVNWQUJIB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Progesterone can be synthesized from plant sterols such as diosgenin, which is extracted from the Mexican yam. The synthetic route involves several steps, including oxidation, reduction, and isomerization reactions. The key steps include the conversion of diosgenin to pregnenolone, followed by oxidation to progesterone .

Industrial Production Methods

Industrial production of progesterone typically involves the microbial transformation of plant sterols. Microorganisms such as Mycolicibacterium neoaurum are used to convert phytosterols into key intermediates, which are then chemically converted to progesterone through oxidation and catalytic reactions .

Chemical Reactions Analysis

Types of Reactions

Progesterone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Progesterone has numerous scientific research applications, including:

Mechanism of Action

Progesterone exerts its effects by binding to nuclear progesterone receptors in target tissues such as the uterus, ovaries, and mammary glands. This binding activates the receptor, leading to changes in gene expression that regulate the menstrual cycle, maintain pregnancy, and support embryogenesis. Progesterone also interacts with membrane progesterone receptors, influencing reproductive functions and cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • Medroxyprogesterone acetate
  • Megestrol acetate
  • Dydrogesterone
  • Hydroxyprogesterone caproate

Uniqueness

Progesterone is unique among progestogens due to its natural occurrence and essential role in reproductive physiology. Unlike synthetic progestogens, progesterone is identical to the hormone produced by the human body, making it a preferred choice in hormone replacement therapy and other medical applications .

Properties

IUPAC Name

17-ethynyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-4-21(23)12-9-18-16-6-5-14-13-15(22)7-10-19(14,2)17(16)8-11-20(18,21)3/h1,13,16-18,23H,5-12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNXZKVNWQUJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C#C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859363
Record name 17-Hydroxypregn-4-en-20-yn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

434-03-7
Record name ethisterone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758418
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethisterone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9565
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Progestoral

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